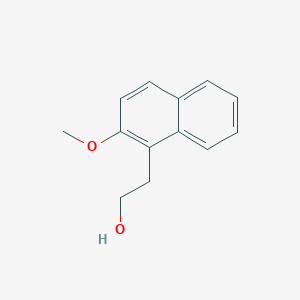
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and an ethan-1-ol group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol typically involves the reaction of 2-methoxynaphthalene with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the naphthalene ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 2-(2-Methoxynaphthalen-1-yl)ethanone or 2-(2-Methoxynaphthalen-1-yl)ethanoic acid.
Reduction: 2-(2-Methoxynaphthalen-1-yl)ethane.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and ethan-1-ol groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyethyl)naphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-Naphthyl)ethanol: Lacks the methoxy group, affecting its chemical properties and reactivity.
1-(6-Methoxynaphthalen-2-yl)ethan-1-ol: Positional isomer with the methoxy and ethan-1-ol groups attached at different positions on the naphthalene ring.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol is unique due to the presence of both a methoxy group and an ethan-1-ol group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it useful in various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-(2-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7,14H,8-9H2,1H3 |
Clave InChI |
CTHFDPIINZDOHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




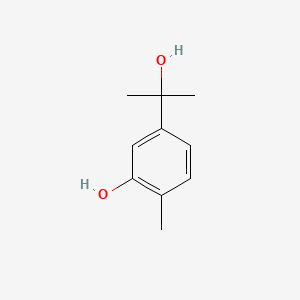




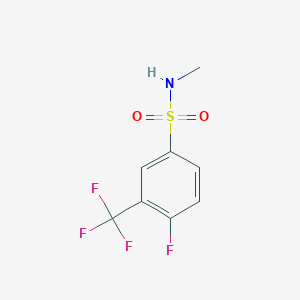
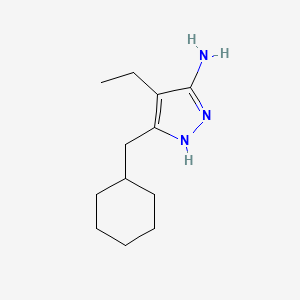
![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)


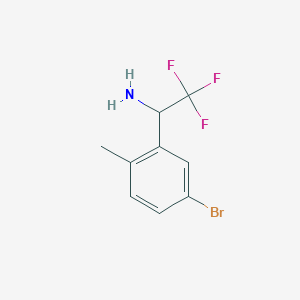
![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
